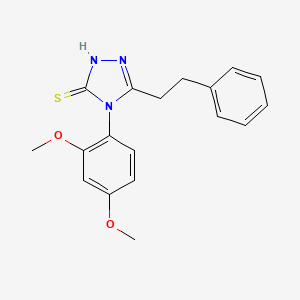![molecular formula C18H16BrN3O3 B4810987 4-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4810987.png)
4-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Overview
Description
4-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione is a synthetic organic compound with a complex structure, exhibiting both aromatic and heterocyclic characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The compound can be synthesized through a multistep process starting from commercially available reagents. A common route involves the reaction of 4-bromobenzyl chloride with 1H-pyrazole in the presence of a base to form 4-(4-bromobenzyl)-1H-pyrazole.
Formation of Intermediate: : The intermediate is then reacted with oxalyl chloride to form a carbonyl-functionalized compound. This is followed by cyclization with an appropriate azacycloalkane to yield the tricyclic structure.
Final Steps: : The last steps involve functional group modifications to introduce the dione moiety, using specific reagents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods typically involve scaling up the above synthesis routes, optimizing reaction conditions for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can undergo oxidative reactions at the aromatic ring, potentially forming quinones.
Reduction: : The dione moiety can be reduced to corresponding diols under mild conditions.
Substitution: : Nucleophilic aromatic substitution is possible on the bromobenzyl group.
Cyclization: : Further cyclization reactions can modify the tricyclic core.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, molecular oxygen with a catalyst.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Sodium methoxide or other strong bases.
Major Products Formed
The major products of these reactions vary but can include functionalized aromatic compounds, diols, and substituted pyrazoles.
Scientific Research Applications
Chemistry
Used as a scaffold for creating new molecules with desired properties, serving as a precursor in synthetic chemistry.
Biology
Investigated for potential as enzyme inhibitors, particularly in kinase pathways due to the rigid tricyclic structure.
Medicine
Explored for therapeutic potential in anti-cancer and anti-inflammatory drug development, leveraging its unique ability to interact with specific biological targets.
Industry
Applied in the development of specialty chemicals, including catalysts and polymers, due to its stable and versatile structure.
Mechanism of Action
The compound’s mechanism of action involves interacting with specific molecular targets such as enzymes or receptors. The rigid structure allows for high-affinity binding to active sites, modulating biological pathways.
Comparison with Similar Compounds
Unique Features
The combination of a bromobenzyl group and pyrazole with a tricyclic core is unique.
Uncommon functional groups confer unique reactivity and interaction profiles.
Similar Compounds
1-(4-bromobenzyl)-1H-pyrazole: : Similar in structure but lacks the tricyclic and dione features.
10-oxa-4-azatricyclo[5.2.1.0: 2,6 ]decane : Similar tricyclic core but different side groups.
This intricate balance of structure and function makes 4-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione a compound of great interest in multiple scientific fields.
Properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]pyrazol-4-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c19-11-3-1-10(2-4-11)8-21-9-12(7-20-21)22-17(23)15-13-5-6-14(25-13)16(15)18(22)24/h1-4,7,9,13-16H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWYJCCOWQZNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CN(N=C4)CC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[[1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl]methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4810907.png)
![(3-morpholin-4-ylpropyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine dihydrochloride](/img/structure/B4810910.png)
![ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE](/img/structure/B4810912.png)
![7-({[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B4810927.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea](/img/structure/B4810938.png)

![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4810969.png)
![8-(3,4-DIMETHYLPHENYL)-7-(4-HEPTYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4810974.png)
![(3aR,7aS)-2-[4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4810976.png)
![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-iodo-6-methoxyphenoxy}-N-benzylacetamide](/img/structure/B4810982.png)
![4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE](/img/structure/B4810984.png)
![N-[3-(1-azepanyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4811002.png)
![4-methyl-3-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4811003.png)
